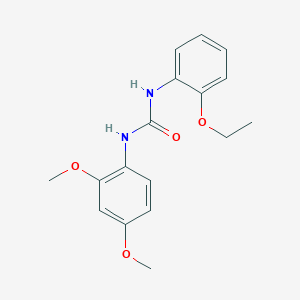
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide, also known as DFP-FA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to have potential applications in various areas of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been used as a tool to study the role of certain proteins in synaptic transmission and plasticity. In cancer research, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been explored as a potential inhibitor of certain enzymes involved in tumor growth and metastasis.
Mecanismo De Acción
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide is believed to exert its effects through the inhibition of certain enzymes and proteins. For example, in Alzheimer's disease, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In cancer research, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix and are implicated in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects depending on the specific application. For example, in Alzheimer's disease, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. In cancer research, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments, including its high purity and yield, as well as its specificity for certain enzymes and proteins. However, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its effects.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide, including exploring its potential as a drug candidate for various diseases, investigating its effects on different enzymes and proteins, and optimizing its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the safety and toxicity of N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide.
Métodos De Síntesis
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline and 4-fluorobenzaldehyde to form an intermediate compound, which is then reacted with acryloyl chloride to produce N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide. This synthesis method has been optimized to yield high purity and high yield of N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c16-11-4-1-10(2-5-11)3-8-15(20)19-14-7-6-12(17)9-13(14)18/h1-9H,(H,19,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMIEJIDLXWQDE-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-difluorophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)
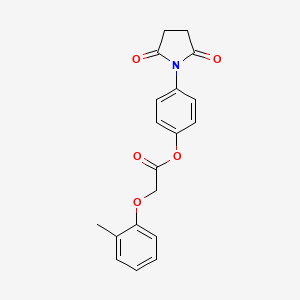

![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
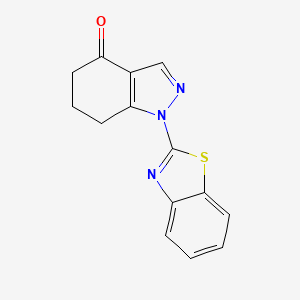

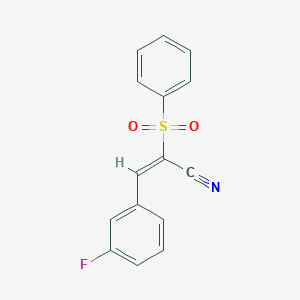

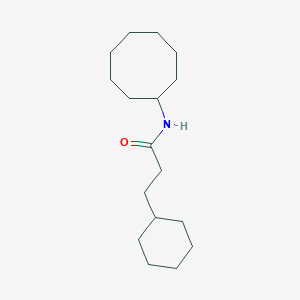
![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)
